5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid
Description
5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid is a benzisothiazolone derivative characterized by a 1,2-benzisothiazol-3-one 1,1-dioxide core linked to a pentanoic acid side chain. This compound has been investigated as a potent inhibitor of human mast cell tryptase, with an IC50 value of 0.1 µM, demonstrating an 8-fold increase in potency compared to its shorter-chain analogs . The pentanoic acid moiety enhances binding affinity through improved hydrophobic interactions and ionic bonding with target enzymes. Its structural features, including the sulfone (dioxido) and ketone (3-oxo) groups, contribute to metabolic stability and electronic effects critical for inhibition .
Properties
IUPAC Name |
5-(1,1,3-trioxo-1,2-benzothiazol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-11(15)7-3-4-8-13-12(16)9-5-1-2-6-10(9)19(13,17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHRDSNAKAXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183046 | |
| Record name | 1,2-Benzisothiazole-2(3H)-pentanoic acid, 3-oxo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83747-22-2 | |
| Record name | 1,2-Benzisothiazole-2(3H)-pentanoic acid, 3-oxo-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83747-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazole-2(3H)-pentanoic acid, 3-oxo-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be a major industrial antimicrobial, preservative, and enzyme inhibitor.
Mode of Action
It is known to have a prominent inhibitory effect on the growth of fungi (yeasts and molds), bacteria, and algae in organic media.
Biological Activity
5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article aims to explore its biological activity based on existing research, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : 5-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid
- Molecular Formula : C12H13NO5S
- Molecular Weight : 283.31 g/mol
- CAS Number : 83747-22-2
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Activity
Research has shown that derivatives of benzisothiazole exhibit significant anti-inflammatory effects. For instance, a study evaluated the COX-1 and COX-2 inhibitory activities of related compounds, revealing that some derivatives demonstrated comparable potency to established anti-inflammatory drugs like celecoxib . This suggests that 5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid may also possess similar anti-inflammatory properties.
Antibacterial Activity
The antibacterial potential of benzisothiazole derivatives has been documented, particularly against Gram-positive bacteria. Studies indicate that these compounds can selectively target bacterial strains such as Bacillus subtilis, while showing lower activity against Gram-negative bacteria . The structure–activity relationship (SAR) analysis highlighted that modifications in the molecular structure can enhance antibacterial efficacy .
Anticancer Activity
Several studies have explored the cytotoxic effects of benzisothiazole derivatives on various cancer cell lines. For example, compounds derived from this scaffold have shown selective toxicity towards cancer cells while sparing normal cells. Research indicates that some derivatives can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cell lines . This selectivity is crucial for developing new anticancer therapies.
Table 1: Summary of Biological Activities
Case Study: In Vivo Evaluation
In vivo studies have demonstrated the anti-inflammatory effects of similar compounds in animal models. These studies typically assess parameters such as edema reduction and pain relief in response to inflammatory stimuli. The results indicate that benzisothiazole derivatives can significantly reduce inflammation markers .
The mechanisms by which 5-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Wall Synthesis : Its structural features may interfere with bacterial cell wall integrity.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways selectively in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variations
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic Acid (Shorter Chain)
This analog features a propanoic acid (3-carbon) side chain instead of pentanoic acid. For example, extending the chain from 3 to 5 carbons in the parent series increased potency by 8-fold, likely due to improved enzyme-substrate van der Waals interactions .
Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Ester Derivative)
This modification likely reduces target affinity and solubility, as esters are more lipophilic and require hydrolysis for activation. Such derivatives are often classified as impurities or intermediates rather than active drugs .
Substituent Modifications on the Benzisothiazol Core
(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n)
This benzoic acid derivative () is the most potent analog in its series (IC50 = 0.064 µM). The substitution of pentanoic acid with a benzoyl group enhances aromatic stacking interactions, further improving potency. However, the lack of a carboxylic acid may limit solubility compared to the pentanoic acid analog .
Dithiocarbamate Derivatives (Antimycobacterial/Tumor Agents)
Compounds like (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates () replace the pentanoic acid with dithiocarbamate groups. These derivatives exhibit antimycobacterial and antitumor activities, highlighting the versatility of the benzisothiazol core. The pentanoic acid analog’s carboxylic acid likely offers better aqueous solubility, whereas dithiocarbamates may enhance metal-binding properties .
Metabolic and Toxicity Profiles
Prodrug Derivatives with Reduced Hepatotoxicity
describes 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) derivatives that avoid liver toxicity by hydrolyzing into hydrophilic metabolites.
Table: Key Structural and Functional Comparisons
Q & A
Basic: What are the standard synthetic routes for 5-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid, and how are intermediates characterized?
The synthesis typically involves coupling benzisothiazolone derivatives with carboxylic acid-containing chains. A common intermediate, such as 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, is synthesized via nucleophilic substitution or esterification, followed by chain elongation. Characterization relies on 1H NMR (e.g., δ 1.50–1.56 ppm for alkyl chains) and X-ray crystallography to confirm stereochemistry and hydrogen bonding patterns . For example, crystal structures of analogous compounds reveal planar benzisothiazolone rings with intermolecular hydrogen bonds stabilizing the lattice .
Advanced: How can computational methods optimize the synthesis of this compound under green chemistry principles?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, minimizing trial-and-error experimentation. For instance, reaction path searches using software like GRRM or Gaussian can identify energy-efficient routes. Integrating computational results with microfluidic reactors or flow chemistry setups reduces solvent waste and improves yield. This approach aligns with methodologies from ICReDD, which combines computation, informatics, and experimentation to accelerate reaction design .
Basic: What biological activities are associated with benzisothiazolone derivatives, and how are these evaluated?
Benzisothiazol-3(2H)-ones exhibit antibacterial and antifungal properties. Standard assays include:
- MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Time-kill curves to assess fungicidal kinetics.
Derivatives with pentanoic acid side chains may enhance bioavailability due to increased solubility. Activity correlates with the electron-withdrawing sulfone group (1,1-dioxido), which disrupts microbial cell membranes .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?
Conflicting bioactivity data (e.g., varying MIC values across studies) may arise from differences in substituent positioning or assay conditions. Advanced SAR approaches include:
- 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to map steric/electrostatic fields.
- Free-Wilson analysis to quantify contributions of substituents like the pentanoic acid chain.
Cross-validation with in silico docking (e.g., AutoDock) can identify binding affinities to targets like bacterial dihydrofolate reductase .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include δ ~12 ppm (broad, carboxylic acid proton) and δ 2.2–2.7 ppm (alkyl chain protons).
- X-ray diffraction : Resolves the sulfone group’s geometry (e.g., S=O bond lengths ~1.43 Å) and hydrogen-bonding networks.
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) stretches .
Advanced: How can conflicting crystallographic data be resolved using computational validation?
Discrepancies in bond angles or packing motifs may arise from polymorphism or solvent effects. Strategies include:
- Hirshfeld surface analysis to compare intermolecular interactions.
- DFT-based geometry optimization to validate experimental vs. theoretical structures.
For example, deviations in torsion angles of the pentanoic acid chain can be modeled using software like Mercury or CrystalExplorer .
Basic: What mechanistic hypotheses explain the reactivity of the sulfone group in this compound?
The sulfone group acts as an electron-withdrawing moiety, polarizing adjacent bonds and facilitating nucleophilic attacks. Proposed mechanisms include:
- Base-catalyzed hydrolysis of the benzisothiazolone ring.
- Radical scavenging via sulfone-mediated stabilization of reactive intermediates.
Kinetic studies (e.g., UV-Vis monitoring of hydrolysis rates) can validate these pathways .
Advanced: How can isotopic labeling and kinetic isotope effects (KIEs) elucidate reaction mechanisms?
Deuterium or 13C labeling at critical positions (e.g., the pentanoic acid α-carbon) can reveal rate-determining steps. For example:
- Primary KIE (kH/kD > 1) indicates proton transfer in the transition state.
- Secondary KIE probes steric effects during ring-opening.
Combined with computational transition-state modeling, this clarifies competing pathways .
Basic: How should researchers design experiments to address contradictions in solubility and stability data?
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : pH, temperature, solvent polarity.
- Responses : Solubility (UV-Vis), degradation half-life (HPLC).
A Plackett-Burman design can identify critical factors with minimal runs .
Advanced: What machine learning approaches integrate disparate data for predictive modeling?
- Random Forest or Gradient Boosting models trained on solubility, LogP, and stability data.
- Bayesian optimization to recommend optimal synthesis/storage conditions.
Tools like KNIME or Python’s scikit-learn enable data fusion from heterogeneous sources .
Basic: What strategies improve yield in multi-step syntheses of this compound?
- Stepwise purification : Silica gel chromatography after each step.
- In situ FTIR monitoring to track intermediate formation (e.g., ester to acid conversion).
- Taguchi methods to optimize reaction time/temperature .
Advanced: How can process intensification techniques scale up synthesis sustainably?
- Continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce residence time.
- Solvent-free mechanochemical synthesis (e.g., ball milling) minimizes waste.
These methods align with CRDC subclass RDF2050104 (membrane/separations) and RDF2050112 (reactor design) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
